molecular formula C14H24BrN B1591853 3-Methyl-1-octylpyridin-1-ium bromide CAS No. 872672-72-5

3-Methyl-1-octylpyridin-1-ium bromide

Cat. No.: B1591853
CAS No.: 872672-72-5
M. Wt: 286.25 g/mol
InChI Key: VVQJQWUKWMQYPF-UHFFFAOYSA-M
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Description

3-Methyl-1-octylpyridin-1-ium bromide is a quaternary ammonium salt belonging to the class of pyridinium ionic liquids. It is characterized by its molecular formula C14H24BrN and is known for its unique properties that make it useful in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-octylpyridin-1-ium bromide typically involves the alkylation of 3-methylpyridine with 1-bromooctane. The reaction is carried out under reflux conditions in an appropriate solvent such as acetonitrile or ethanol. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-octylpyridin-1-ium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Corresponding substituted pyridinium salts.

    Oxidation: Oxidized pyridinium derivatives.

    Reduction: Reduced pyridinium compounds.

Scientific Research Applications

3-Methyl-1-octylpyridin-1-ium bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-1-octylpyridin-1-ium bromide involves its interaction with molecular targets through ionic and hydrophobic interactions. It can disrupt cell membranes in microbial cells, leading to cell lysis. In catalysis, it facilitates the transfer of reactants between different phases, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

  • 1-Octyl-3-methylimidazolium bromide
  • 1-Octyl-3-methylpyridinium chloride
  • 1-Octyl-3-methylpyridinium tetrafluoroborate

Comparison: 3-Methyl-1-octylpyridin-1-ium bromide is unique due to its specific combination of the pyridinium ring and the octyl chain, which imparts distinct solubility and reactivity characteristics. Compared to imidazolium-based ionic liquids, it offers different electrochemical properties and thermal stability .

Properties

IUPAC Name

3-methyl-1-octylpyridin-1-ium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N.BrH/c1-3-4-5-6-7-8-11-15-12-9-10-14(2)13-15;/h9-10,12-13H,3-8,11H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVQJQWUKWMQYPF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC[N+]1=CC=CC(=C1)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90600896
Record name 3-Methyl-1-octylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872672-72-5
Record name 3-Methyl-1-octylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90600896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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